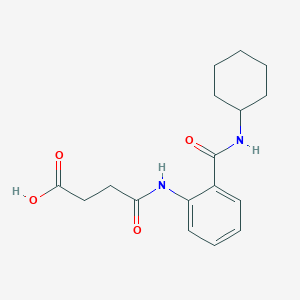![molecular formula C22H24BrN3O3S B319101 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide](/img/structure/B319101.png)
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C21H23BrN2O3S This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as bromine, methanol, and cyclohexyl isocyanate, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as iodides or thiols .
Applications De Recherche Scientifique
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl 4-bromo-3-methoxybenzamide
- N-Phenyl 4-bromo-3-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide is unique due to the presence of the carbamothioyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C22H24BrN3O3S |
|---|---|
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-29-19-12-11-14(13-17(19)23)20(27)26-22(30)25-18-10-6-5-9-16(18)21(28)24-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,24,28)(H2,25,26,27,30) |
Clé InChI |
LCFZUMJKPGXBFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B319023.png)
![2-{[(biphenyl-4-yloxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319024.png)
![N-cyclohexyl-2-{[(2,6-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B319025.png)
![N-cyclohexyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B319026.png)
![N-cyclohexyl-2-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B319027.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319029.png)
![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319030.png)
![N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide](/img/structure/B319031.png)
![5-bromo-N-{4-[(methylanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B319033.png)
![4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide](/img/structure/B319034.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B319036.png)
![4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B319037.png)
![2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319041.png)
